molecular formula C18H17ClN4O3S B2795912 1-(5-chloro-2-methoxyphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1021111-83-0

1-(5-chloro-2-methoxyphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2795912
CAS No.: 1021111-83-0
M. Wt: 404.87
InChI Key: GSYGGJXGAYJZFQ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H17ClN4O3S and its molecular weight is 404.87. The purity is usually 95%.
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Scientific Research Applications

  • Antioxidant Activity : The compound has been utilized in the synthesis of derivatives that demonstrate antioxidant activity. This involves the reaction of urea, benzaldehyde, and ethyl acetoacetate followed by subsequent steps leading to compounds tested for antioxidant properties (George et al., 2010).

  • Anticancer and Antimicrobial Applications : It serves as an intermediate in synthesizing compounds with potential anticancer and antimicrobial activities. This includes the synthesis of pyridine derivatives from compounds like benzaldehyde and ethyl cyanoacetate, leading to products with evaluated antibacterial and antitumor activities (Elewa et al., 2021).

  • Anticonvulsant Activity : Derivatives of the compound have been synthesized and tested for anticonvulsant activity. This research involves the creation of urea/thiourea derivatives and assessing their effectiveness in convulsion protection (Thakur et al., 2017).

  • Anticholinesterase and Antioxidant Activities : Coumarylthiazole derivatives containing aryl urea/thiourea groups were synthesized, showing inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as demonstrating antioxidant activity (Kurt et al., 2015).

  • Antiparkinsonian Activity : The compound's derivatives have been explored for their antiparkinsonian activity, showing significant effectiveness in this area. This involves the synthesis of urea and thiourea derivatives of thiazolo[4,5-d]pyrimidine and assessing their effects on Parkinson's disease treatment (Azam et al., 2009).

  • Antiplatelet and Metabolite Analysis : The compound and its metabolites have been studied using high-performance liquid chromatography, particularly in the context of analyzing new antiplatelet agents and their metabolites in biological fluids (Nakada et al., 1990).

  • Biodegradation Studies : It has been a subject of biodegradation studies, particularly focusing on the degradation of similar compounds by microorganisms like Aspergillus niger, which is relevant in understanding environmental and soil chemistry (Sharma et al., 2012).

  • Synthesis of Insecticidal Compounds : The compound has been used in the synthesis of insecticidal, acaricidal, and ovicidal activities of phosphorothioates, showcasing its potential in the development of new pesticides (Konečný et al., 1979).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-26-15-6-4-12(19)11-14(15)21-18(25)20-8-9-23-17(24)7-5-13(22-23)16-3-2-10-27-16/h2-7,10-11H,8-9H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYGGJXGAYJZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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